4-Amino-1-methoxy-3,3-dimethylbutan-2-ol
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Overview
Description
4-Amino-1-methoxy-3,3-dimethylbutan-2-ol is an organic compound with the molecular formula C7H17NO2. This compound is characterized by the presence of an amino group, a methoxy group, and a tertiary alcohol. It is used primarily in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-methoxy-3,3-dimethylbutan-2-ol typically involves the reaction of 3,3-dimethylbutan-2-one with methanol in the presence of an acid catalyst to form the methoxy derivative. This intermediate is then subjected to reductive amination using ammonia or an amine source to introduce the amino group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Advanced techniques like continuous flow reactors may be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-methoxy-3,3-dimethylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The amino group can be reduced to form primary or secondary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-1-methoxy-3,3-dimethylbutan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-Amino-1-methoxy-3,3-dimethylbutan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy group and tertiary alcohol can participate in various chemical reactions, modulating the activity of enzymes and other proteins .
Comparison with Similar Compounds
2-Amino-3,3-dimethylbutan-1-ol: Similar structure but lacks the methoxy group.
3-Methyl-3-((4-(methylthio)phenyl)amino)butan-1-ol: Contains a different substituent on the amino group.
Uniqueness: 4-Amino-1-methoxy-3,3-dimethylbutan-2-ol is unique due to the presence of both an amino group and a methoxy group on a tertiary alcohol backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C7H17NO2 |
---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
4-amino-1-methoxy-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C7H17NO2/c1-7(2,5-8)6(9)4-10-3/h6,9H,4-5,8H2,1-3H3 |
InChI Key |
BFTNHPJUPODFRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C(COC)O |
Origin of Product |
United States |
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